3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one
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Description
3-hydroxy-4-isonicotinoyl-1-(3-morpholinopropyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Kinase Inhibition
One of the notable applications of derivatives related to this compound is in the stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors, such as PKI-179. This process involves complex stereochemical manipulations to achieve specific configurations that are critical for the biological activity of the kinase inhibitors (Zecheng Chen et al., 2010). These inhibitors play a significant role in cancer research, targeting pathways involved in cell growth and survival.
Anti-tumor Activity
Derivatives of the compound have been explored for their anti-tumor properties. Specifically, benzopyranylamine compounds, including those with morpholine and pyrrolidine derivatives, have shown activity against human breast, CNS, and colon cancer cell lines in vitro (L. Jurd, 1996). The exploration of these derivatives underscores the potential of such compounds in the development of new chemotherapeutic agents.
Novel Potential Alkaloidal Systems
Research on the condensation reactions involving derivatives of the compound has led to the discovery of novel potential alkaloidal systems. These systems are of interest due to their unique structures and potential biological activities, offering insights into natural product synthesis and drug discovery (K. Nagarajan et al., 1994).
Coordination Frameworks
The compound and its derivatives have been used in the synthesis of heterometallic coordination polymers. These polymers have applications in materials science, including the development of new luminescent materials and catalysts (Xiaojun Gu & D. Xue, 2007). The structural versatility of these coordination frameworks highlights the compound's utility in constructing complex molecular architectures.
Fluorinating Agents
Derivatives of the compound have been investigated as new selective fluorinating agents. These agents are crucial in organic synthesis, enabling the incorporation of fluorine into molecules, which can significantly alter their physical, chemical, and biological properties (H. Koroniak et al., 2006). The development of efficient fluorinating agents is essential for pharmaceutical chemistry, where fluorine is often incorporated into drug molecules to enhance their efficacy and stability.
Properties
IUPAC Name |
(4E)-4-[hydroxy(pyridin-4-yl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c27-20(17-4-8-24-9-5-17)18-19(16-2-6-23-7-3-16)26(22(29)21(18)28)11-1-10-25-12-14-30-15-13-25/h2-9,19,27H,1,10-15H2/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLHOAPXKMNDIP-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=NC=C3)O)C(=O)C2=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=NC=C3)\O)/C(=O)C2=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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